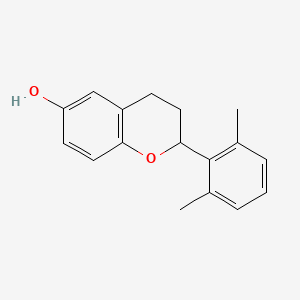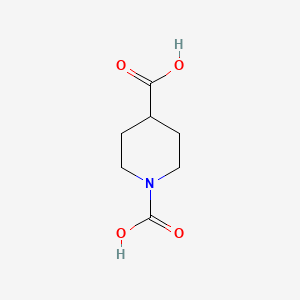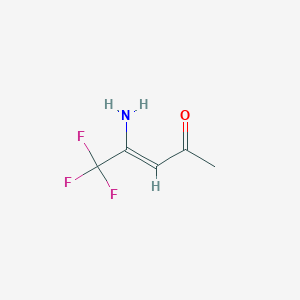
4-Amino-5,5,5-trifluoro-3-pentene-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a conjugated double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one typically involves the reaction of 4-amino-3-penten-2-one with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of trifluoromethyl ketones.
Reduction: Formation of trifluoromethyl amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one serves as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts distinct chemical properties that are valuable in the development of new materials and catalysts.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for the development of novel pesticides and herbicides.
Mechanism of Action
The mechanism of action of (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.
Comparison with Similar Compounds
- (E)-4-Amino-5,5,5-trifluoro-3-penten-2-one
- 4-Amino-5,5,5-trifluoro-2-pentanone
- 4-Amino-3-penten-2-one
Comparison: Compared to its geometric isomer (E)-4-Amino-5,5,5-trifluoro-3-penten-2-one, the (Z)-isomer exhibits different physical and chemical properties due to the spatial arrangement of substituents. The presence of the trifluoromethyl group in (Z)-4-Amino-5,5,5-trifluoro-3-penten-2-one imparts higher electron-withdrawing effects, influencing its reactivity and stability. Additionally, the (Z)-isomer may have distinct biological activities and applications compared to other similar compounds.
Properties
Molecular Formula |
C5H6F3NO |
|---|---|
Molecular Weight |
153.10 g/mol |
IUPAC Name |
(Z)-4-amino-5,5,5-trifluoropent-3-en-2-one |
InChI |
InChI=1S/C5H6F3NO/c1-3(10)2-4(9)5(6,7)8/h2H,9H2,1H3/b4-2- |
InChI Key |
JKHLDBLIRJAFDP-RQOWECAXSA-N |
Isomeric SMILES |
CC(=O)/C=C(/C(F)(F)F)\N |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




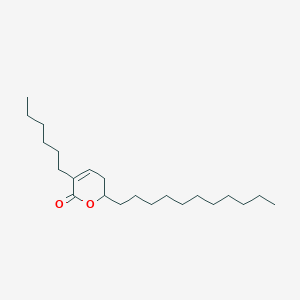
![6-methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13891380.png)

![7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13891395.png)
![N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13891403.png)
![(1a(2)S,6a(2)S)-7-Chloro-2a(2)-hydroxy-4,6-dimethoxy-6a(2)-methylspiro[benzofuran-2(3H),1a(2)-[2]cyclohexene]-3,4a(2)-dione](/img/structure/B13891412.png)
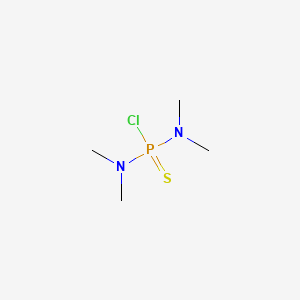
![4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde](/img/structure/B13891433.png)
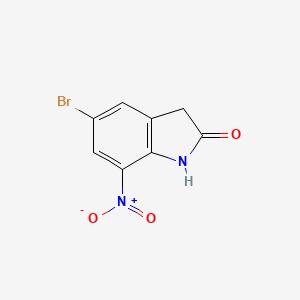
![2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol](/img/structure/B13891452.png)
